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Compound of Interest

(S)-tert-Butyl azepan-3-
Compound Name:
ylcarbamate

Cat. No.: B1588956

In the landscape of modern medicinal chemistry, the azepane scaffold has emerged as a
privileged seven-membered heterocyclic ring system.[1] Its inherent three-dimensional
structure and synthetic versatility make it an attractive core for developing novel therapeutic
agents targeting a wide array of diseases.[1][2] Within this important class of compounds,
chiral-substituted azepanes serve as critical building blocks for creating stereochemically pure
drugs, enhancing therapeutic efficacy while minimizing potential side effects.

This technical guide provides an in-depth examination of (S)-tert-Butyl azepan-3-
ylcarbamate, a key chiral intermediate used in organic synthesis and drug discovery.[3] We
will explore its fundamental properties, present a logical and detailed synthetic strategy, outline
a robust analytical workflow for quality control, and discuss its applications in the development
of next-generation pharmaceuticals. This document is intended for researchers, scientists, and
drug development professionals seeking to leverage this versatile molecule in their work.

PART 1: Core Physicochemical and Structural
Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective
application. (S)-tert-Butyl azepan-3-ylcarbamate is a bifunctional molecule featuring a
secondary amine within the azepane ring and a carbamate-protected primary amine at the
chiral center. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic
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synthesis, known for its stability under various conditions and its clean removal under acidic
treatment.[4]

Property Value Source(s)
CAS Number 213990-48-8 [3][5]
Molecular Formula C11H22N202 [3][6]
Molecular Weight 214.31 g/mol [31[6]
tert-butyl (3S)-azepan-3-
IUPAC Name N/A
ylcarbamate
CC(C)
Canonical SMILES (C)OC(=O)N[C@H]1CCCCNC [7]
1
Appearance White to off-white solid [3]

2-8°C, protected from light,
Storage ) [3]
under inert gas

PART 2: A Proposed Synthetic Strategy

While numerous methods exist for the synthesis of azepane rings, a robust and
stereocontrolled route is paramount for producing enantiomerically pure intermediates.[2][3]
The following section details a logical, field-proven approach for the synthesis of (S)-tert-Butyl
azepan-3-ylcarbamate, starting from a readily available chiral precursor. This strategy is
designed for scalability and high stereochemical fidelity.

Retrosynthetic Analysis

The causality behind our synthetic plan begins with a retrosynthetic disconnection. The target
molecule can be simplified by removing the Boc protecting group, revealing the chiral primary
amine of (S)-3-aminoazepane. This key intermediate can be derived from a chiral amino acid,
leveraging the "chiral pool" to establish the desired stereocenter. A plausible starting material is
L-Lysine, which contains the requisite carbon backbone and amine functionality.
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Caption: Retrosynthetic pathway for (S)-tert-Butyl azepan-3-ylcarbamate.

Experimental Protocol: A Step-by-Step Workflow

This protocol synthesizes insights from established methodologies for cyclization and amine
protection.[9][10]

Step 1: Synthesis of (S)-Azepan-2-one-3-carboxylic acid from L-Lysine

o Rationale: This initial step involves the diazotization of the e-amino group of L-Lysine
followed by an intramolecular nucleophilic attack to form the seven-membered lactam ring.
This is a classic method for forming cyclic structures from linear amino acid precursors.

e Procedure:

o Dissolve L-Lysine monohydrochloride in an aqueous solution of sulfuric acid at 0°C.
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o Add a solution of sodium nitrite (NaNO2z) dropwise while maintaining the temperature
below 5°C. The reaction generates nitrous acid in situ, which converts the primary amine
to a diazonium salt.

o Allow the reaction to warm to room temperature and stir for 12-18 hours to facilitate
cyclization.

o Extract the product with an organic solvent (e.g., ethyl acetate) and purify by
recrystallization.

Step 2: Reduction of the Lactam and Carboxylic Acid

o Rationale: A powerful reducing agent like Lithium Aluminum Hydride (LAH) is required to
reduce both the amide (lactam) and the carboxylic acid functionalities to amines and
alcohols, respectively. This yields (S)-3-(hydroxymethyl)azepane.

e Procedure:

o Suspend LAH in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or
Nitrogen).

o Add a solution of the product from Step 1 in THF dropwise at 0°C.

o After the addition is complete, heat the mixture to reflux for 8-12 hours.

o Cool the reaction and carefully quench with water and aqueous sodium hydroxide.

o Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude amino
alcohol.

Step 3: Conversion of the Alcohol to an Amine

o Rationale: This two-step process first converts the primary alcohol into a better leaving group
(e.g., atosylate) and then displaces it with an azide, which can be cleanly reduced to the
primary amine.

e Procedure:
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Dissolve the amino alcohol from Step 2 in dichloromethane (DCM) with triethylamine.

Add p-toluenesulfonyl chloride at 0°C and stir until the reaction is complete (monitored by
TLC). This forms the tosylate.

Isolate the tosylated intermediate and react it with sodium azide (NaNs) in a polar aprotic
solvent like DMF to displace the tosylate group.

Reduce the resulting azide to a primary amine using a standard method, such as
hydrogenation with a Palladium catalyst (Pd/C) or reduction with LAH. This yields (S)-3-
aminoazepane.

Step 4: Boc Protection of (S)-3-aminoazepane

» Rationale: The final step involves the selective protection of the more nucleophilic primary

amine in the presence of the secondary ring amine. Using di-tert-butyl dicarbonate (Bocz0)

under controlled conditions achieves this transformation efficiently.[4]

e Procedure:

o

Dissolve (S)-3-aminoazepane in a suitable solvent such as DCM or THF.
Add triethylamine (1.1 equivalents) to act as a base.

Add a solution of di-tert-butyl dicarbonate (Boc20) (1.0 equivalent) in the same solvent
dropwise at 0°C.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Perform an aqueous work-up to remove salts and purify the crude product by column
chromatography on silica gel.
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Caption: Proposed workflow for the synthesis of the target compound.

PART 3: Analytical Characterization and Quality
Control

A self-validating protocol is essential for ensuring the material produced meets the rigorous
standards of drug development. The following analytical techniques provide a comprehensive
characterization of (S)-tert-Butyl azepan-3-ylcarbamate.

Structural Confirmation

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are indispensable for
confirming the molecular structure.[11] The spectra should be consistent with the proposed
structure, showing characteristic peaks for the azepane ring protons, the Boc group, and the
chiral center.

IH NMR Expected Chemical

Shifts (5, ppm) Multiplicity Assignment

~3.8-4.2 broad multiplet -CH-NHBoc

~2.6-3.2 multiplet -CH2-NH-CH:- (ring)
~1.4-20 multiplet -CH2-CH2-CHz- (ring)

1.45 singlet -C(CHs)s (Boc)

variable broad singlet -NH- (ring), -NH- (carbamate)
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e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the
elemental composition by providing a highly accurate mass-to-charge (m/z) ratio, which
should match the calculated exact mass of the molecule.[12]

Purity Assessment

o High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV
detection is the standard method for determining the chemical purity of the final compound.
[12][13] A high-purity sample should exhibit a single major peak, typically with a purity level
>98%.

Enantiomeric Purity Determination

e Chiral HPLC: This is the most critical analysis for a chiral building block. The method
separates the (S) and (R) enantiomers, allowing for the precise determination of the
enantiomeric excess (ee).

» Rationale: The choice of a chiral stationary phase (CSP) is key. Phases based on derivatized
cellulose or amylose are often effective for separating enantiomers of carbamate-containing
compounds. The mobile phase is optimized to achieve baseline separation between the two
enantiomer peaks.

 Typical Method Parameters:

Parameter Value

Column Chiralcel AD-H or similar

Mobile Phase Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 0.7 - 1.0 mL/min

Detection UV at 210-224 nm

A single major peak corresponding to the (S)-
Expected Result enantiomer, with the (R)-enantiomer peak being

negligible (>99% ee).
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PART 4: Applications in Drug Discovery and
Development

The value of (S)-tert-Butyl azepan-3-ylcarbamate lies in its utility as a versatile scaffold. After
deprotection of the Boc group, the resulting primary amine serves as a reactive handle for
further chemical modification.

o Scaffold for Library Synthesis: The azepane core can be elaborated by reacting the
secondary ring amine and the primary side-chain amine with a diverse set of reagents (e.qg.,
acyl chlorides, sulfonyl chlorides, aldehydes for reductive amination). This allows for the
rapid generation of a library of novel compounds for high-throughput screening.

 Intermediate for Targeted Therapeutics: The specific three-dimensional orientation of the
substituents on the chiral azepane ring is crucial for achieving high-affinity binding to
biological targets such as enzymes or receptors. This building block has been identified as a
key intermediate for compounds targeting neurological and psychiatric disorders.[3]
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Caption: Use of the building block as a scaffold in discovery chemistry.

PART 5: Safety, Handling, and Storage

While a specific safety data sheet (SDS) for the (S)-enantiomer is not widely available, data

from the racemic mixture and structurally related compounds provide guidance.

e Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, and cause

serious eye irritation. May also cause respiratory irritation.[14]

» Handling:
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[e]

Use only in a well-ventilated area, preferably within a chemical fume hood.

o

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab
coat, and chemical-resistant gloves.

(¢]

Avoid breathing dust, fumes, or vapors.

[¢]

Wash hands thoroughly after handling.

e Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[3] For long-term stability, storage at 2-8°C under
an inert gas atmosphere is recommended.[3]

Conclusion

(S)-tert-Butyl azepan-3-ylcarbamate is a high-value chiral building block whose importance in
drug discovery cannot be overstated. Its synthesis from the chiral pool ensures high
enantiomeric purity, a critical requirement for modern therapeutics. A robust analytical workflow,
incorporating NMR, MS, and especially chiral HPLC, is essential to validate its quality. By
providing a versatile and stereochemically defined scaffold, this compound enables medicinal
chemists to explore new chemical space and design potent, selective, and safer medicines for
the future.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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